N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Description
N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a brominated thiazole derivative with a methyl substituent at position 4 and an acetamide group at position 2 of the thiazole ring. This compound belongs to the class of N-substituted thiazole acetamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJXJXWXAIOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356373 | |
| Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21478-95-5 | |
| Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch method reacts α-bromoacetylacetone with thiourea in ethanol under reflux (78°C for 6 h):
After bromination (Section 1.1), the 5-bromo-4-methylthiazol-2-amine intermediate is acetylated using acetic anhydride.
One-Pot Cyclocondensation and Bromination
Recent advancements describe a one-pot protocol combining cyclocondensation and bromination:
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Bromination : α-Active methylene ketones (e.g., acetylacetone) treated with NBS and benzoyl peroxide.
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Cyclization : Addition of potassium thiocyanate forms the thiazole ring.
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Acetylation : Reaction with acetic anhydride introduces the acetamide group.
This method achieves an overall yield of 78–90% without intermediate isolation.
Acetylation of 5-Bromo-4-methylthiazol-2-amine
The final step involves acetylating the amine group using acetic anhydride or acetyl chloride.
Acetic Anhydride in Ethanol
A mixture of 5-bromo-4-methylthiazol-2-amine and acetic anhydride (1:2 molar ratio) in ethanol is refluxed for 3 h. The product precipitates upon cooling and is recrystallized from ethanol (yield: 88–92%).
Catalytic Acetylation
Using pyridine as a catalyst reduces side reactions, enabling acetylation at lower temperatures (50°C for 2 h).
Optimization Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, benzoyl peroxide, EtOH, 25°C, 2 h | 85 | 98 |
| Cyclocondensation | Thiourea, EtOH, reflux, 6 h | 78 | 95 |
| Acetylation | Acetic anhydride, EtOH, reflux, 3 h | 92 | 99 |
Challenges and Mitigation Strategies
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Regioselectivity : Competing bromination at the 4-position is minimized using NBS with radical initiators.
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Purification : Column chromatography is avoided in favor of crystallization, enhancing scalability.
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Side Reactions : Over-acetylation is prevented by stoichiometric control of acetic anhydride.
Emerging Methodologies
Recent patents highlight microwave-assisted synthesis, reducing reaction times from hours to minutes (e.g., 30 min for acetylation at 100°C). Additionally, flow chemistry systems improve bromination efficiency by maintaining precise temperature gradients .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be employed under anhydrous conditions
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols
Scientific Research Applications
Antibacterial Activity
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has demonstrated notable antibacterial properties against various bacterial strains. Research indicates that derivatives of thiazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
Key Findings:
- A study highlighted that certain thiazole derivatives, including this compound, showed effective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against a range of bacterial species .
- The compound's effectiveness varies with bacterial morphology, showing activity against rod-shaped and spherical bacteria while demonstrating no activity against Escherichia coli at lower concentrations .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 3.9 |
| 5b | Bacillus subtilis | 7.8 |
| 5c | Pseudomonas aeruginosa | 15.6 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.
Key Findings:
- Research has shown that thiazole derivatives possess promising anticancer activity against human glioblastoma and melanoma cells. For instance, compounds derived from thiazoles exhibited IC50 values ranging from 10 to 30 µM against these cell lines .
- A specific study indicated that thiazole-integrated pyridine derivatives showed enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Table 2: Anticancer Efficacy of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10 |
| Compound B | WM793 (melanoma) | 15 |
| Compound C | MCF-7 (breast cancer) | 5.71 |
Anticonvulsant Activity
This compound has also been evaluated for its anticonvulsant properties.
Key Findings:
- Several thiazole derivatives were tested for their anticonvulsant activity using various models, with some compounds exhibiting protection comparable to standard medications like sodium valproate .
- The structure–activity relationship (SAR) studies indicated that modifications in the thiazole structure can significantly enhance anticonvulsant efficacy .
Antitubercular Activity
The compound has shown potential in combating tuberculosis, a disease caused by Mycobacterium tuberculosis.
Key Findings:
- Recent studies have identified thiazole-based compounds with significant antitubercular activity, with some exhibiting MIC values as low as 3.90 µg/mL against multidrug-resistant strains of M. tuberculosis .
- The mechanism of action appears to involve inhibition of mycolic acid biosynthesis, a crucial component of the bacterial cell wall .
Table 3: Antitubercular Efficacy of Thiazole Derivatives
| Compound | Mycobacterium Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | MTCC 300 | 3.90 |
| Compound E | H37Rv | 7.81 |
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways. Additionally, the compound can intercalate into DNA, causing structural distortions and inhibiting replication and transcription processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-based acetamides exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide with structurally analogous compounds:
Substituent Variations on the Thiazole Ring
Key Physicochemical Properties
Lipophilicity (LogP):
- Hydrogen Bonding Capacity: All compounds feature an acetamide NH group (H-bond donor) and thiazole N (H-bond acceptor), critical for target binding .
Kinase Modulation
- Compounds like N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and its analogs have shown promise as c-Abl kinase activators, with IC₅₀ values in the micromolar range .
- Hypothesis for this compound: The bromine atom may facilitate halogen bonding with kinase active sites, while the methyl group could reduce metabolic degradation.
Sirtuin Inhibition
- SirReal2, a structurally complex thiazole acetamide, inhibits SIRT2 with nanomolar potency by exploiting its naphthyl and pyrimidine substituents for selective binding .
Antimicrobial Potential
Biological Activity
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, biochemical properties, and potential therapeutic applications.
Overview of this compound
This compound is characterized by a bromine atom at the 5th position and a methyl group at the 4th position of the thiazole ring. The acetamide group attached to the nitrogen atom at the 2nd position enhances its biological profile. Thiazole derivatives are known for their roles in medicinal chemistry due to their varied activities, including antimicrobial, antifungal, and anticancer properties .
Target Interactions
Thiazole derivatives interact with various biological targets, including enzymes and receptors. They can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks. This mechanism is crucial for their antitumor effects .
Biochemical Pathways
The compound influences multiple biochemical pathways. It exhibits antioxidant properties and affects cellular signaling pathways, gene expression, and metabolism .
Biological Activities
This compound has demonstrated a range of biological activities:
Antimicrobial Activity
- Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL against certain pathogens .
Antifungal Activity
- The compound shows antifungal properties with MIC values ranging from 16.69 to 78.23 μM against fungi such as Candida albicans and Fusarium oxysporum .
Anticancer Activity
- Studies indicate that thiazole derivatives can inhibit the proliferation of cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma), with IC50 values in the micromolar range .
Neuroprotective Effects
- Certain thiazole derivatives have been evaluated for their anticonvulsant properties, demonstrating protective effects in seizure models .
Case Study 1: Anticancer Properties
A study synthesized various thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. Among them, this compound showed promising results with selective toxicity towards cancer cells compared to normal cells .
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial activity of this compound against a panel of bacterial strains. The compound displayed potent activity with significant inhibition zones and low MIC values, indicating its potential as an antimicrobial agent .
Data Tables
| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.0048 mg/mL | |
| Antifungal | Candida albicans | 16.69 - 78.23 μM |
| Antitumor | U251 (Human glioblastoma) | IC50 ~10–30 μM |
| WM793 (Human melanoma) | IC50 ~20 μM |
Q & A
Q. What are the established synthetic routes for N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide?
The compound is typically synthesized via condensation of α-haloketones with thioamides under acidic conditions to form the thiazole core, followed by bromination and acetylation steps. For example, bromination at the 5-position of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in a controlled environment. Acetylation of the amine group is performed using acetic anhydride in the presence of a base like pyridine to prevent side reactions. Post-synthetic purification often involves recrystallization from ethanol-DMF mixtures .
Q. How is the compound characterized structurally and chemically post-synthesis?
Characterization includes:
- 1H/13C NMR to confirm substitution patterns and bromine positioning.
- IR spectroscopy to identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
- LC-MS for molecular weight verification (expected [M+H⁺] at ~263 g/mol).
- Elemental analysis to validate purity (>95% is typical for research-grade material) .
Q. What biological targets or activities are associated with this compound?
Thiazole derivatives are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer. Computational docking studies (e.g., using AutoDock Vina) suggest that the bromine substituent enhances hydrophobic interactions with enzyme active sites, while the acetamide group may participate in hydrogen bonding .
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole ring formation?
Low yields in thiazole synthesis often stem from side reactions during cyclization. Strategies include:
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Transition metals (e.g., Pd) improve regioselectivity in bromination.
- Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 30% yield increase under 100°C, 150 W) .
Q. How do computational methods predict the compound’s pharmacological potential?
- PASS algorithm : Predicts antibacterial (Pa ~0.7) and anticancer (Pa ~0.5) probabilities based on structural analogs.
- Molecular docking : The bromine atom’s van der Waals interactions with COX-2’s hydrophobic pocket (binding energy: -8.2 kcal/mol) suggest inhibitory potential. MD simulations (100 ns) further assess stability of ligand-protein complexes .
Q. What crystallographic techniques validate the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines atomic coordinates and thermal parameters. Key metrics:
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC50 values (e.g., COX-1 vs. COX-2 inhibition) require:
- Dose-response replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa).
- Off-target screening : Use kinome-wide profiling to rule out nonspecific binding.
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) .
Q. What strategies improve regioselectivity in electrophilic substitutions on the thiazole ring?
- Directing groups : Introduce electron-donating substituents (e.g., methyl at 4-position) to direct bromine to the 5-position.
- Lewis acid catalysis : FeCl3 enhances electrophilic aromatic substitution (yield: 78% vs. 45% without catalyst).
- Low-temperature conditions : Slow reaction rates favor thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
